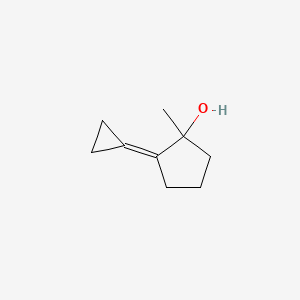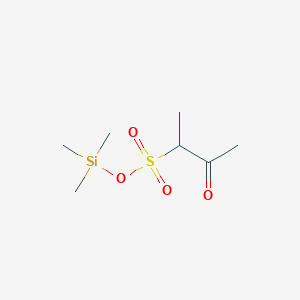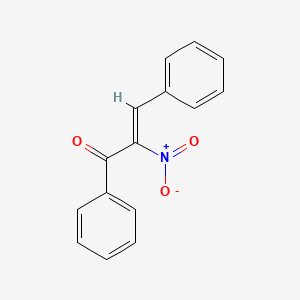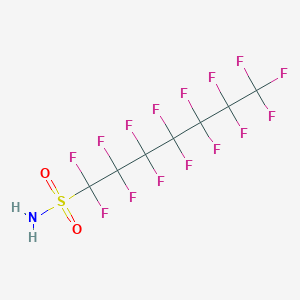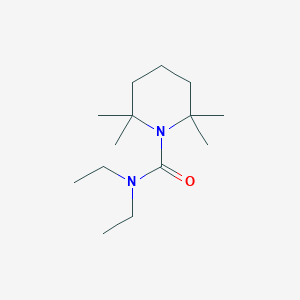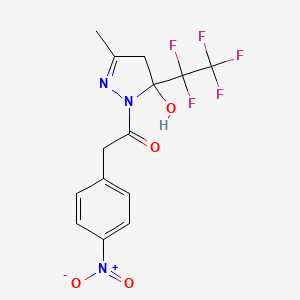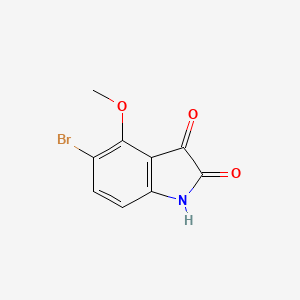
5-bromo-4-methoxy-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methoxy-1H-indole-2,3-dione is a synthetic indole derivative with significant biological activity. Indole derivatives are known for their diverse biological and pharmacological properties, making them valuable in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-bromo-4-methoxy-1H-indole-2,3-dione involves the reaction of 2,3-dihydro-1H-indole-2,3-dione with bromine and methanol. This reaction is typically carried out at room temperature and yields a high amount of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-4-methoxy-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-4-methoxy-1H-indole-2,3-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-bromo-4-methoxy-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory properties. It acts by inhibiting the growth of cancer cells, reducing inflammation, and preventing the proliferation of microbes.
Comparación Con Compuestos Similares
5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione: This compound is structurally similar and has shown significant biological activity.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbinol: Another indole derivative with anticancer properties.
Uniqueness: 5-Bromo-4-methoxy-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromine and methoxy substituents contribute to its unique properties compared to other indole derivatives.
Propiedades
Número CAS |
130420-76-7 |
|---|---|
Fórmula molecular |
C9H6BrNO3 |
Peso molecular |
256.05 g/mol |
Nombre IUPAC |
5-bromo-4-methoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6BrNO3/c1-14-8-4(10)2-3-5-6(8)7(12)9(13)11-5/h2-3H,1H3,(H,11,12,13) |
Clave InChI |
FRXVPOQWZCDQBW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC2=C1C(=O)C(=O)N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


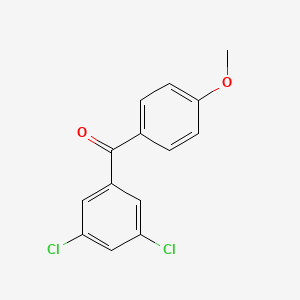
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B14147298.png)
![2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14147310.png)
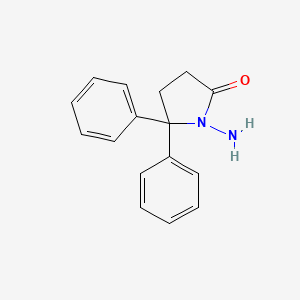
![4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-](/img/structure/B14147324.png)
